

# Core Compound Identification and Significance

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## Compound of Interest

Compound Name: **4-Ethoxy-4'-hydroxybiphenyl**

Cat. No.: **B141619**

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**4-Ethoxy-4'-hydroxybiphenyl** is a derivative of the biphenyl scaffold, a privileged structure in medicinal chemistry due to its rigid conformation, which can facilitate precise interactions with biological targets. Its structural similarity to 4-hydroxybiphenyl, a known modulator of nuclear receptors, suggests its potential as a valuable compound for further investigation.[\[1\]](#)

- Chemical Name: **4-Ethoxy-4'-hydroxybiphenyl**[\[2\]](#)
- Synonyms: 4-(4-ethoxyphenyl)phenol, p-Phenylphenetole[\[2\]](#)[\[3\]](#)
- CAS Number: 127972-27-4[\[2\]](#)[\[3\]](#)
- Molecular Formula: C<sub>14</sub>H<sub>14</sub>O<sub>2</sub>[\[2\]](#)[\[3\]](#)
- Molecular Weight: 214.26 g/mol [\[2\]](#)[\[3\]](#)

The introduction of an ethoxy group in place of a hydroxyl group on one of the phenyl rings significantly alters the molecule's physicochemical properties. This modification increases lipophilicity and can influence metabolic stability by blocking a potential site of glucuronidation or sulfation, which are common metabolic pathways for phenolic compounds.[\[4\]](#)

Caption: Molecular structure of **4-Ethoxy-4'-hydroxybiphenyl**.

## Physicochemical and Spectroscopic Profile

The rational application of any compound in research necessitates a thorough understanding of its physical properties. These parameters influence everything from solvent selection for

synthesis and purification to formulation for biological assays.

Property	Value	Source
CAS Number	127972-27-4	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>14</sub> H <sub>14</sub> O <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	214.26	<a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	168 °C	<a href="#">[5]</a>
Boiling Point (Predicted)	357.4 ± 25.0 °C	<a href="#">[5]</a>
Density (Predicted)	1.106 ± 0.06 g/cm <sup>3</sup>	<a href="#">[5]</a>
Appearance	Expected to be a white to off-white solid	<a href="#">[6]</a>

#### Spectroscopic Characterization (Anticipated):

- <sup>1</sup>H NMR: Protons on the aromatic rings would appear in the δ 6.8-7.5 ppm range. The ethoxy group would be identifiable by a characteristic triplet (CH<sub>3</sub>) around δ 1.4 ppm and a quartet (CH<sub>2</sub>) around δ 4.0 ppm. The phenolic proton (-OH) would present as a broad singlet, with its chemical shift being solvent-dependent.
- <sup>13</sup>C NMR: Aromatic carbons would resonate in the δ 115-160 ppm region. The signals for the ethoxy group's carbons would be found upfield (CH<sub>2</sub> ~63 ppm, CH<sub>3</sub> ~15 ppm).
- Mass Spectrometry (MS): The molecular ion peak [M]<sup>+</sup> would be observed at m/z 214.26, confirming the molecular weight.
- Infrared (IR) Spectroscopy: A broad absorption band in the 3200-3600 cm<sup>-1</sup> region would indicate the O-H stretch of the phenolic group. C-O stretching for the ether and phenol would appear in the 1200-1300 cm<sup>-1</sup> range.

## Synthesis and Purification Protocol

A reliable synthesis of **4-Ethoxy-4'-hydroxybiphenyl** can be achieved via a selective mono-O-ethylation of 4,4'-dihydroxybiphenyl. The Williamson ether synthesis is a suitable and well-

established method for this transformation. The primary challenge is to control the reaction to favor the mono-ethylated product over the di-ethylated byproduct.

Causality of Experimental Design:

- Starting Material: 4,4'-Dihydroxybiphenyl (CAS 92-88-6) is commercially available and provides the core biphenyl structure.
- Stoichiometry: Using a slight excess of the diol relative to the base and ethylating agent kinetically favors mono-alkylation. A 1:0.9:0.9 molar ratio of diol:base:ethylating agent is a rational starting point to minimize the formation of the di-ether.
- Base Selection: A moderately strong base like potassium carbonate ( $K_2CO_3$ ) is chosen. It is strong enough to deprotonate the phenol but is less harsh than hydroxides, reducing the risk of side reactions.
- Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal as it readily dissolves the reactants and facilitates the  $SN_2$  reaction mechanism without interfering.
- Purification: Column chromatography is essential to separate the desired mono-ether from unreacted starting material, the di-ether byproduct, and other impurities. The polarity difference between the diol (most polar), the mono-ether (intermediate), and the di-ether (least polar) allows for effective separation.

## Step-by-Step Synthesis Protocol

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,4'-dihydroxybiphenyl (1.0 eq).
- Solvent and Base Addition: Add anhydrous acetone to dissolve the starting material. Add finely ground potassium carbonate (0.9 eq).
- Ethylating Agent: Add ethyl iodide (or diethyl sulfate) (0.9 eq) dropwise to the stirring suspension at room temperature.
- Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes). The reaction is

typically complete within 6-12 hours.

- Workup: After cooling, filter off the inorganic salts and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.
- Extraction: Dissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate.
- Purification: Concentrate the dried organic layer and purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the products.



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Caption: General workflow for the synthesis of **4-Ethoxy-4'-hydroxybiphenyl**.

## Applications in Drug Discovery

While specific applications of **4-Ethoxy-4'-hydroxybiphenyl** are not extensively documented, its structure allows for informed hypotheses regarding its potential utility. The parent molecule, 4-hydroxybiphenyl, is known to interact with the estrogen receptor (ER) and androgen receptor (AR).<sup>[1]</sup> Therefore, the ethoxy derivative is a prime candidate for screening against these and other nuclear receptors.

Hypothetical Application: Screening for Estrogen Receptor Alpha (ER $\alpha$ ) Binding

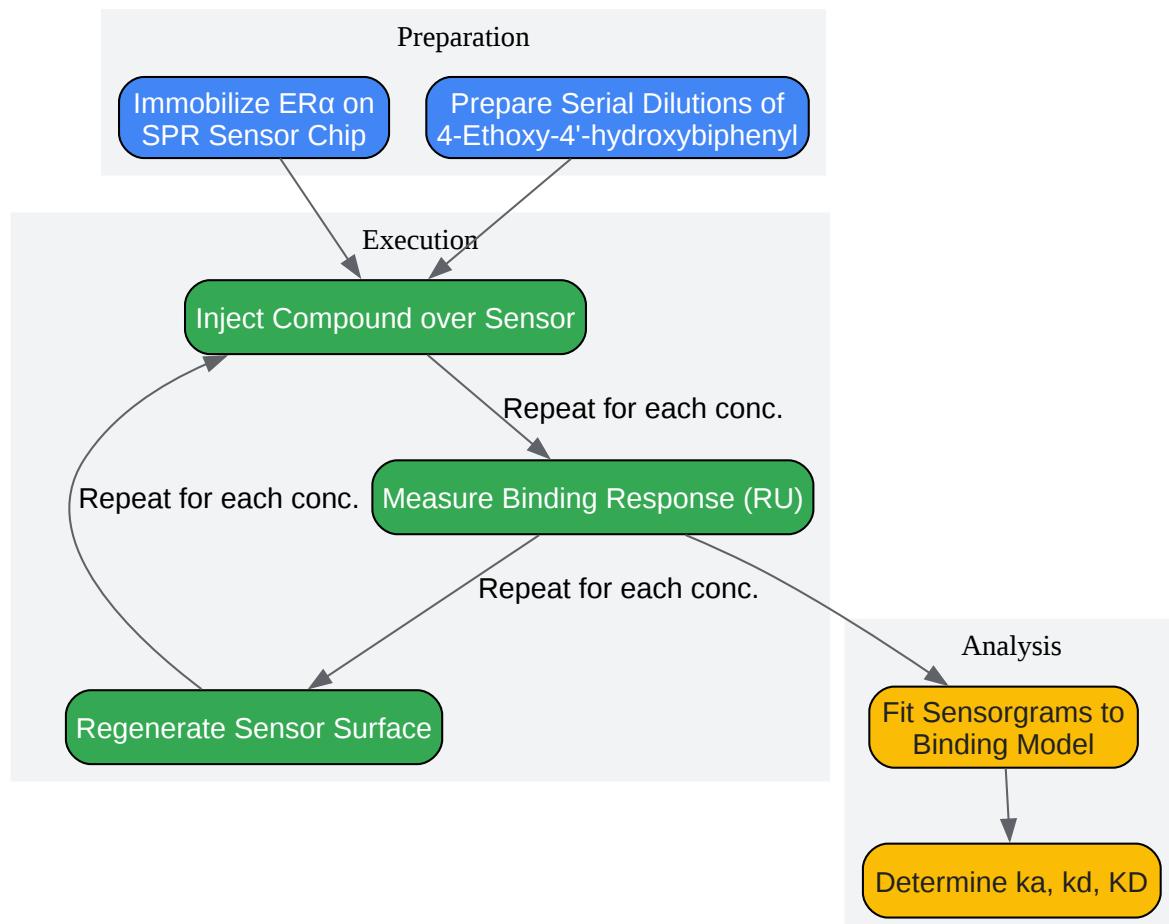
The compound can be evaluated as a potential selective estrogen receptor modulator (SERM). Biophysical techniques like Surface Plasmon Resonance (SPR) are ideal for initial hit identification and characterization, providing real-time, label-free kinetic data.<sup>[7]</sup>

Rationale for SPR Experiment:

- Objective: To determine if **4-Ethoxy-4'-hydroxybiphenyl** binds to the ligand-binding domain (LBD) of ER $\alpha$  and to quantify the binding affinity (KD) and kinetics (ka, kd).
- Immobilization: Recombinant ER $\alpha$ -LBD is immobilized on a sensor chip surface. This creates a stable target for analyzing interactions.
- Analyte: The compound is prepared in a series of concentrations and flowed over the sensor surface.
- Data Output: Binding is detected as a change in the refractive index at the surface, measured in Response Units (RU). This data is used to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

## Step-by-Step SPR Protocol

- Chip Preparation: Activate a CM5 sensor chip using a standard amine coupling kit (EDC/NHS).
- Ligand Immobilization: Inject purified recombinant ER $\alpha$ -LBD over the activated surface to achieve an immobilization level of ~10,000 RU. Deactivate remaining active esters with ethanolamine.
- Analyte Preparation: Prepare a stock solution of **4-Ethoxy-4'-hydroxybiphenyl** in DMSO. Create a serial dilution series (e.g., 100  $\mu$ M to 0.1  $\mu$ M) in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).
- Binding Analysis: Inject the compound dilutions over the immobilized ER $\alpha$ -LBD surface, starting with the lowest concentration. Include buffer-only injections for double referencing.
- Regeneration: After each analyte injection, inject a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) to remove bound analyte and prepare the surface for the next cycle.
- Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd) and affinity (KD).

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Caption: A typical biophysical screening workflow using Surface Plasmon Resonance.

## Safety, Handling, and Storage

As a research chemical, **4-Ethoxy-4'-hydroxybiphenyl** must be handled with appropriate precautions. While a specific Safety Data Sheet (SDS) is not widely available, data from structurally related compounds provides a strong basis for safe handling protocols.[8][9][10]

- Hazard Classification: This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard.[8] It may cause skin and eye irritation. It is also noted as being toxic to aquatic life with long-lasting effects.[8]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear tightly fitting safety goggles.[10]
  - Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
  - Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.[9]
- Handling:
  - Avoid contact with skin, eyes, and clothing.[6]
  - Wash hands thoroughly after handling.[9]
  - Take precautionary measures against static discharge.
- First-Aid Measures:
  - Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[8][9]
  - Skin: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[8][10]
  - Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center.[8][10]
  - Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[10]
- Storage:
  - Keep the container tightly closed in a dry, cool, and well-ventilated place.[10]

- Store away from incompatible materials such as strong oxidizing agents.

## Conclusion

**4-Ethoxy-4'-hydroxybiphenyl** is a biphenyl derivative with significant potential as a research tool and building block in medicinal chemistry. Its synthesis is straightforward, and its structure suggests a likely interaction with nuclear receptors, making it a compelling candidate for screening in drug discovery programs targeting endocrine pathways. Proper understanding of its physicochemical properties and adherence to strict safety protocols are paramount for its effective and safe utilization in the laboratory.

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